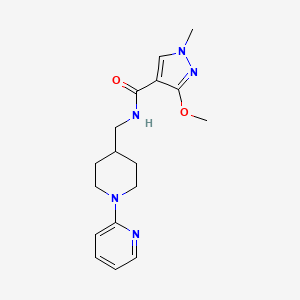
3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide, identified by its CAS number 2034507-73-6, is a compound of interest due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C17H23N5O2 with a molecular weight of 329.4 g/mol. The structure features a pyrazole core substituted with methoxy and piperidine moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034507-73-6 |
| Molecular Formula | C₁₇H₂₃N₅O₂ |
| Molecular Weight | 329.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds featuring the 1H-pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. Notably, derivatives similar to this compound have shown efficacy against:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Renal Cancer
In vitro assays demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Targeting Specific Kinases : Preliminary studies suggest that it may inhibit kinases involved in cancer cell survival and proliferation.
Case Studies
Several case studies have highlighted the biological activity of related pyrazole compounds:
- Study on MDA-MB-231 Cells : A derivative showed a significant reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment.
- Animal Models : In vivo studies using xenograft models demonstrated that administration of similar compounds led to tumor size reduction, indicating effective systemic activity against established tumors .
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21-12-14(17(20-21)24-2)16(23)19-11-13-6-9-22(10-7-13)15-5-3-4-8-18-15/h3-5,8,12-13H,6-7,9-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLIHZSICABYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














